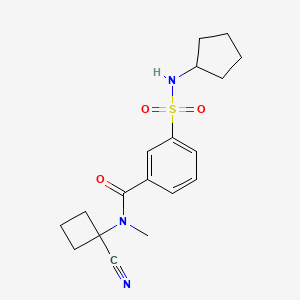

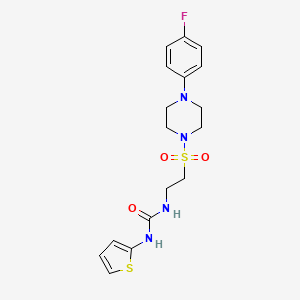

![molecular formula C15H16N2OS2 B2996395 4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896348-58-6](/img/structure/B2996395.png)

4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

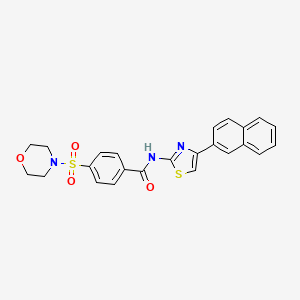

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to act as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis

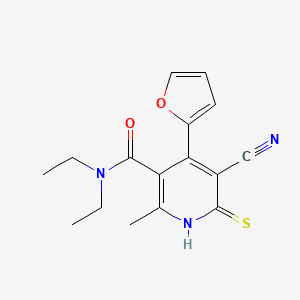

The molecular structure of these compounds is characterized by a tetrahydrobenzo[d]thiazole core, which can be functionalized with various groups to modulate their biological activity .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, depending on the functional groups present. For instance, they can act as ligands in complexation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For instance, the presence of a carboxyl group at the meta position of the phenyl ring has been found to play a vital role in dual kinase inhibition .Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity. This prevents the phosphorylation and subsequent deactivation of PTEN . The inhibition of these kinases is essential to prevent PTEN deactivation more efficiently .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it prevents the phosphorylation of PTEN, thereby maintaining the activity of this tumor suppressor protein . This can lead to the suppression of tumor growth and proliferation.

Result of Action

The inhibition of CK2 and GSK3β by the compound leads to the maintenance of PTEN activity. This can result in the suppression of tumor growth and proliferation . The compound has shown promising results in cytotoxic screening, indicating its potential as an anticancer agent .

Advantages and Limitations for Lab Experiments

One advantage of using 4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide in lab experiments is its specificity towards Mycobacterium tuberculosis, which reduces the risk of false positives. However, one limitation is that it may not be effective against drug-resistant strains of the bacterium.

Future Directions

There are several future directions for research on 4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide. One area of interest is the development of analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new drugs that target InhA. Finally, there is a need for further in vivo studies to determine the efficacy of this compound as a therapeutic agent for tuberculosis.

Conclusion:

In conclusion, this compound is a small molecule with potential as a therapeutic agent for tuberculosis. Its specificity towards Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. Further research is needed to fully understand its mechanism of action and efficacy in vivo, as well as to develop analogs with improved potency and selectivity.

Synthesis Methods

4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methylthiobenzamide with 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole in the presence of a base, followed by further reactions to produce the final product. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

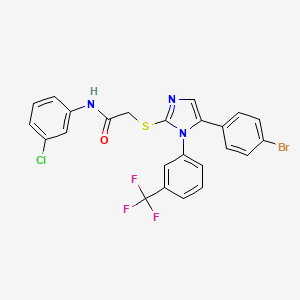

4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been shown to have potential as a therapeutic agent for tuberculosis. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with an MIC (minimum inhibitory concentration) of 0.5 μM. This is a promising result as the current treatment for tuberculosis is lengthy and often ineffective due to drug resistance.

Safety and Hazards

properties

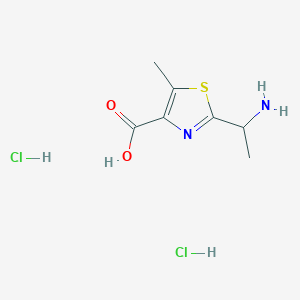

IUPAC Name |

4-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-19-11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUUBLDXOSKGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)